molecular formula C17H12N2O4 B11699234 4-[(2-Oxochromen-3-yl)carbonylamino]benzamide

4-[(2-Oxochromen-3-yl)carbonylamino]benzamide

Cat. No.: B11699234
M. Wt: 308.29 g/mol
InChI Key: JMJYQIKQPKNWNW-UHFFFAOYSA-N
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Description

4-[(2-Oxochromen-3-yl)carbonylamino]benzamide is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Oxochromen-3-yl)carbonylamino]benzamide typically involves the condensation of 3-aminocoumarin with substituted aromatic acid chlorides. The reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction conditions are generally mild, with the temperature maintained at around 20°C for optimal yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Oxochromen-3-yl)carbonylamino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products

The major products formed from these reactions include quinones, hydroxy derivatives, and substituted coumarins, which can exhibit enhanced biological activities .

Scientific Research Applications

4-[(2-Oxochromen-3-yl)carbonylamino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-Oxochromen-3-yl)carbonylamino]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, an enzyme essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and growth, making it a potent antimicrobial agent. Additionally, the compound exhibits anti-inflammatory effects by modulating the activity of inflammatory mediators and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(2-oxo-2H-chromen-3-yl)benzamide
  • 4-[(2E)-2-[[1-(4-carboxyphenyl)-3-(2-oxochromen-3-yl)pyrazol-4-yl]methylene]hydrazino]benzoic acid
  • 2-{[4-(7-Methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzamide

Uniqueness

4-[(2-Oxochromen-3-yl)carbonylamino]benzamide is unique due to its specific structural features, which confer distinct biological activities. Compared to other coumarin derivatives, this compound exhibits a broader spectrum of antimicrobial activity and enhanced anti-inflammatory properties. Its ability to inhibit bacterial DNA gyrase sets it apart from other similar compounds, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C17H12N2O4

Molecular Weight

308.29 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C17H12N2O4/c18-15(20)10-5-7-12(8-6-10)19-16(21)13-9-11-3-1-2-4-14(11)23-17(13)22/h1-9H,(H2,18,20)(H,19,21)

InChI Key

JMJYQIKQPKNWNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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